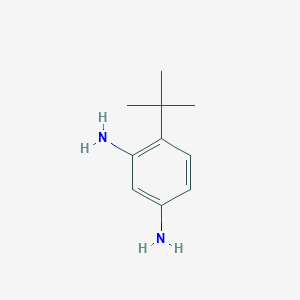4-Tert-butylbenzene-1,3-diamine
CAS No.: 10362-14-8
Cat. No.: VC7934455
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10362-14-8 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 4-tert-butylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 |
| Standard InChI Key | JFQJDZQPICZGJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(C=C(C=C1)N)N |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)N)N |
Introduction
Structural and Molecular Characteristics
4-Tert-butylbenzene-1,3-diamine (C₁₀H₁₆N₂) is a derivative of o-phenylenediamine, with a tert-butyl substituent at the 4-position. The tert-butyl group introduces significant steric bulk, influencing the compound’s solubility and reactivity. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.25 g/mol | |
| Density | 1.027 g/cm³ | |
| Boiling Point | 318.1°C at 760 mmHg | |
| Flash Point | 173.4°C | |
| LogP (Partition Coefficient) | 3.356 |
The compound’s IUPAC name, 4-tert-butylbenzene-1,3-diamine, reflects its substitution pattern. Its amine groups are positioned at the 1 and 3 positions on the benzene ring, while the tert-butyl group occupies the 4 position. This configuration enhances stability in acidic environments compared to unsubstituted diamines .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-tert-butylbenzene-1,3-diamine typically involves a two-step process:
-
Nitration of tert-butylbenzene: Introduction of nitro groups at the 1 and 3 positions using a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 4-tert-butyl-1,3-dinitrobenzene.
-
Catalytic Hydrogenation: Reduction of the nitro groups to amines using hydrogen gas and a palladium or platinum catalyst .
A patent by Imperial Chemical Industries Limited (US3984551 A1, 1976) describes optimized conditions for large-scale production, emphasizing temperature control (80–120°C) and solvent selection (e.g., ethanol/water mixtures) to achieve yields exceeding 85% .
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and safety:
-
Catalyst Recovery: Nickel or Raney nickel catalysts are preferred for their recyclability.
-
Waste Management: Neutralization of acidic byproducts and solvent distillation for reuse.
-
Purity Control: Recrystallization from toluene or heptane ensures ≥97% purity, as specified in commercial product standards .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The tert-butyl group enhances thermal stability, with decomposition observed only above 250°C .
Spectroscopic Characterization
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 6.50–6.70 (m, 3H, aromatic H).
-
¹³C NMR: δ 29.7 (tert-butyl CH₃), 34.5 (tert-butyl C), 115–135 ppm (aromatic C).
-
-
FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .
Chemical Reactivity and Applications
Reactivity Profile
The amine groups participate in nucleophilic substitution, acylation, and condensation reactions:
-
Acylation: Reacts with acyl chlorides to form diamides.
-
Schiff Base Formation: Condenses with aldehydes to generate imine linkages.
-
Polymerization: Serves as a monomer in polyurethane and polyamide synthesis .
Polymer Synthesis
The diamine is used to synthesize thermally resistant polymers:
| Polymer Type | Application | Key Property |
|---|---|---|
| Polyurethanes | Automotive coatings | High abrasion resistance |
| Polyamides | Aerospace components | Enhanced tensile strength |
Corrosion Inhibition
In acidic environments, the compound forms protective films on metal surfaces, reducing corrosion rates by up to 70% in steel alloys .
Future Research Directions
-
Pharmaceutical Applications: Investigation into antimicrobial and antitumor derivatives.
-
Green Synthesis: Development of solvent-free catalytic systems to reduce environmental impact.
-
Advanced Materials: Exploration of metal-organic frameworks (MOFs) incorporating the diamine as a linker.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume